molecular formula C8H7N3OS B13132015 N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide

N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide

Cat. No.: B13132015
M. Wt: 193.23 g/mol
InChI Key: LQRWOMHIYRNZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide ( 1935582-80-1) is a synthetically versatile bicyclic heterocyclic compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 g/mol . This acetamide derivative features a privileged thiazolopyridine scaffold, a structure recognized in medicinal chemistry for its resemblance to biologically relevant purine isosteres and its presence in compounds with a diverse array of biological activities . The thiazolo[4,5-b]pyridine core is of significant interest in early-stage drug discovery. While this specific derivative is a building block for further chemical exploration, analogues of the thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine scaffolds have demonstrated potent pharmacological properties in scientific research. These include serving as key structural components in the design of novel compounds that act as potent and selective Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors for targeting non-small cell lung cancer , as well as potent c-KIT inhibitors capable of overcoming imatinib resistance in gastrointestinal stromal tumors (GIST) . Furthermore, novel derivatives based on this scaffold have shown promising anti-inflammatory properties in vivo, outperforming reference standards like Ibuprofen in models such as carrageenan-induced rat paw edema . The scaffold's versatility is underscored by its application in diverse fields, including the development of herbicidal lead structures that act by inhibiting plant-specific acyl-ACP thioesterases . This product is provided for research and development purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

N-([1,3]thiazolo[4,5-b]pyridin-2-yl)acetamide

InChI

InChI=1S/C8H7N3OS/c1-5(12)10-8-11-7-6(13-8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12)

InChI Key

LQRWOMHIYRNZBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide typically involves the construction of the thiazolo[4,5-b]pyridine scaffold followed by the introduction of the acetamide group. One common method involves the annulation of pyridine to a thiazole ring. This can be achieved through the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide is a heterocyclic compound with a thiazole ring fused to a pyridine structure and an acetamide functional group attached. It is part of the thiazolo-pyridine derivatives, known for their diverse biological activities and potential applications in medicinal chemistry.

Scientific Research Applications

Antiviral Agent
this compound is being explored as a potential treatment as an antiviral agent because of its ability to inhibit viral replication mechanisms.

  • It can inhibit the hexameric helicase of JC polyomavirus large T antigen, thereby acting as an ATP-competitive inhibitor. This disrupts the viral replication pathway, potentially leading to decreased viral loads in infected cells.

Anti-inflammatory Activity
Thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated considerable anti-inflammatory effects . Some approach or exceed the comparative drug Ibuprofen in terms of activity .

Anti-cancer Activities
this compound and this class of compounds have been associated with cytotoxic effects against various cancer cell lines, indicating a promising avenue for cancer therapy development.

c-KIT Inhibitors
Thiazolo[5,4-b]pyridine derivatives can be used to identify novel c-KIT inhibitors capable of overcoming imatinib resistance .

  • One study synthesized 31 novel thiazolo[5,4-b]pyridine derivatives and performed a structure-activity relationship study against c-KIT enzyme and c-KIT-activated cells . The results of the SAR study for thiazolo[5,4-b]pyridine derivatives revealed that 6r possesses higher enzymatic and anti-proliferative activities than imatinib and comparable activities relative to sunitinib .
  • Notably, 6r has 8.0-fold higher enzymatic inhibitory activity (IC 50 = 4.77 μM) against c-KIT V560G/D816V double mutant and 23.6-fold higher anti-proliferative activity (GI 50 = 1.15 μM) on HMC1.2 cells harboring both V560G and D816V c-KIT mutations compared with Imatinib . Moreover, 6r exhibits a reasonable selectivity in the biochemical kinase panel profiling .

Protein Kinase Inhibitors
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2 is a novel class of inhibitors of protein kinases that are useful in the treatment of cell proliferative diseases and conditions . The compounds may inhibit cell proliferation by inhibiting the activity of CDK4 and /or CDK6 .

Antimicrobial Agents
Thiazolo[4,5-b]pyridin-5-ones generally showed moderate antibacterial activity . The best activity was achieved for compound 4p with MIC/MBC in the range of 0.12–0.47 and 0.23–0.94 mg mL^−1 . Three compounds (4g, 4n, and 4p) were tested against three resistant strains, namely MRSA, p.aeruginosa, and E.coli .

Interactions with Biological Pathways

Mechanism of Action

The mechanism of action of N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. For example, some derivatives have been reported to inhibit histamine H3 receptors .

Comparison with Similar Compounds

Anti-Inflammatory Activity

Modifications to the thiazolo[4,5-b]pyridine core profoundly influence efficacy:

  • Chloroacetamide-substituted derivatives : 3-(2-Chloro-N-(4-chlorophenyl)acetamide)-5,7-dimethyl-thiazolo[4,5-b]pyridin-2-one exhibits 36.5–41.3% anti-inflammatory activity, outperforming Ibuprofen (20–25%) .
  • Propionitrile-substituted derivatives : 3-[5-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-ylmethyl)-oxadiazole-2-ylsulfanyl]-propionitrile achieves 41.3% activity, attributed to the pharmacophore properties of the propionitrile group .

Table 1 : Anti-inflammatory activity of selected thiazolo[4,5-b]pyridine derivatives vs. Ibuprofen

Compound Substituent Activity (%) Reference
Unsubstituted thiazolo derivative None <20
Chloroacetamide derivative 2-Chloro-N-(4-chlorophenyl) 36.5–41.3
Propionitrile derivative Propionitrile-oxadiazole linkage 41.3
Ibuprofen N/A 20–25

Structural Analogues with Bromine Substituents

N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide (CAS 1112982-76-9) shares a brominated thiazolo-pyridine core but lacks the anti-inflammatory data reported for the chloro-substituted derivative .

Oxazolo[4,5-b]pyridine Derivatives

Oxazolo[4,5-b]pyridine anilines, such as 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4i), demonstrate potent FAAH inhibition (IC50 = 0.35 µM) compared to thiazolo derivatives .

Table 2 : FAAH inhibitory activity of oxazolo vs. thiazolo derivatives

Compound Core Structure IC50 (µM) Reference
4i (Oxazolo[4,5-b]pyridine) Oxazole 0.35
N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide Thiazole N/A*

*No FAAH inhibition data available for thiazolo derivatives in the provided evidence.

Imidazo[4,5-b]pyridine-Thioacetamide Derivatives

Imidazo[4,5-b]pyridine-thioacetamides (e.g., 28a) inhibit NPP1, a target for metabolic disorders. These compounds incorporate a thioacetamide linker instead of acetamide, with morpholino or methoxy groups enhancing solubility and target affinity . While structurally distinct, their heterocyclic core and acetamide-like side chains suggest overlapping synthetic strategies with thiazolo derivatives .

Thiazolo[3,2-a]pyrimidine Derivatives

2-(5-Oxo-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 952997-50-1) features a pyrimidine-fused thiazole ring.

Key Findings and Trends

Anti-inflammatory potency : Thiazolo[4,5-b]pyridines with electron-withdrawing substituents (Cl, Br) or propionitrile groups exhibit superior activity to Ibuprofen .

Enzyme inhibition specificity : Oxazolo derivatives excel in FAAH inhibition, while imidazo-thioacetamides target NPP1, highlighting core-dependent target selectivity .

Structural flexibility: Minor modifications (e.g., oxazole → thiazole substitution, thioacetamide linkers) drastically alter pharmacological profiles .

Q & A

Q. What are common synthetic routes for N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide derivatives?

The synthesis typically involves multicomponent reactions and cyclization strategies. A ZnCl₂-catalyzed domino process combines mercaptonitrile salts, phenacyl bromides, and ketones via SN2 alkylation, Thorpe-Ziegler annulation, and Friedländer reactions to yield thiazolo[4,5-b]pyridines . Alternative routes include alkylation of thiopyrimidinones with chloroacetamides (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) under basic conditions . Optimized procedures often use sodium methylate in 2.6–2.8-fold molar excess for thiol alkylation .

Q. What characterization techniques are essential for confirming the structure of thiazolo[4,5-b]pyridine acetamides?

Key techniques include:

  • Single-crystal X-ray diffraction for unambiguous structural determination (e.g., bond lengths and angles in 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) .
  • NMR spectroscopy to confirm substituent positions and electronic environments.
  • Mass spectrometry for molecular weight validation.
  • Elemental analysis to verify purity .

Q. How does the electronic environment of the thiazolo[4,5-b]pyridine core influence reactivity in substitution reactions?

The electron-deficient pyridine ring enhances electrophilic substitution at the 3-position. For example, chloroacetamide substituents at N3 improve anti-inflammatory activity due to increased electron-withdrawing effects, which stabilize transition states during alkylation . Solubility in polar aprotic solvents like DMSO facilitates reactions requiring nucleophilic attack .

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound is sparingly soluble in water but dissolves in ethanol, DMSO, and dichloromethane. Solubility in DMSO is critical for biological assays, while ethanol is preferred for recrystallization .

Q. What safety precautions are recommended when handling thiazolo[4,5-b]pyridine derivatives in laboratory settings?

  • Use fume hoods to avoid inhalation of dust or vapors.
  • Wear nitrile gloves and lab coats to prevent skin contact.
  • Store in airtight containers away from oxidizing agents.
  • Refer to SDS guidelines for specific handling protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multicomponent syntheses of thiazolo[4,5-b]pyridine acetamides?

  • Catalyst tuning : ZnCl₂ concentration impacts cyclization efficiency; excess catalyst (10 mol%) accelerates Thorpe-Ziegler annulation .
  • Solvent selection : Polar solvents (e.g., acetic acid) enhance Friedländer reaction kinetics.
  • Temperature control : Reflux conditions (100–120°C) improve cyclization but require inert atmospheres to prevent decomposition .

Q. What strategies are effective in resolving contradictory biological activity data for structurally similar thiazolo[4,5-b]pyridine derivatives?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects systematically. For example, 3-chloroacetamide derivatives show 36–41% anti-inflammatory activity, while ethyl acetate substituents increase activity by 2-fold compared to ibuprofen .
  • Dose-response profiling : Validate IC₅₀ values across multiple assays (e.g., Aurora kinase inhibition vs. anti-inflammatory screens) .

Q. How does the introduction of electron-withdrawing/donating groups at specific positions modulate the anti-inflammatory activity of these compounds?

  • N3 position : Chloroacetamide groups (electron-withdrawing) enhance activity by 1.5–2.0-fold via hydrogen bonding with COX-2 active sites .
  • Thiol group modifications : Propionitrile substituents increase activity by 30% due to improved membrane permeability .

Q. What computational methods are suitable for predicting binding affinities of thiazolo[4,5-b]pyridine acetamides with kinase targets?

  • Molecular docking : Use crystal structures of Aurora kinases (PDB: 2C6E) to model interactions with the acetamide moiety .
  • DFT calculations : Analyze frontier molecular orbitals to predict reactivity at the thiazolo core .

Q. How can X-ray crystallography data inform the rational design of novel thiazolo[4,5-b]pyridine analogs with improved pharmacokinetic properties?

  • Crystal packing analysis : Identify hydrophobic pockets for methyl group substitutions to enhance bioavailability .
  • Hydrogen-bond networks : Optimize acetamide orientation for target engagement (e.g., Aurora kinase hinge region interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.